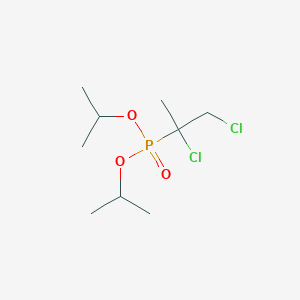
Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate is an organophosphorus compound characterized by the presence of both phosphonate and dichloropropane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate typically involves the reaction of 1,2-dichloropropane with a suitable phosphonate precursor under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphonate oxides.
Reduction: Reduction reactions can convert the dichloropropane moiety to less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonate oxides.
Reduction: Less chlorinated phosphonates.
Substitution: Substituted phosphonates with various functional groups.
Scientific Research Applications
Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate involves its interaction with molecular targets through its phosphonate and dichloropropane groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research.
Comparison with Similar Compounds
1,2-Dichloropropane: Shares the dichloropropane moiety but lacks the phosphonate group.
Dipropan-2-yl phosphonate: Contains the phosphonate group but lacks the dichloropropane moiety.
Uniqueness: Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate is unique due to the combination of both phosphonate and dichloropropane groups, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
88691-21-8 |
|---|---|
Molecular Formula |
C9H19Cl2O3P |
Molecular Weight |
277.12 g/mol |
IUPAC Name |
1,2-dichloro-2-di(propan-2-yloxy)phosphorylpropane |
InChI |
InChI=1S/C9H19Cl2O3P/c1-7(2)13-15(12,14-8(3)4)9(5,11)6-10/h7-8H,6H2,1-5H3 |
InChI Key |
PBXRVMNYDXVWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(C)(CCl)Cl)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















